L-4-Hydroxyphenylalanine-13C9,15N

CAS No.:

Cat. No.: VC13338429

Molecular Formula: C9H11NO3

Molecular Weight: 191.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO3 |

|---|---|

| Molecular Weight | 191.12 g/mol |

| IUPAC Name | (2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |

| Standard InChI | InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

| Standard InChI Key | OUYCCCASQSFEME-CMLFETTRSA-N |

| Isomeric SMILES | [13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O |

| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |

Introduction

Chemical and Physical Properties

Structural Characteristics

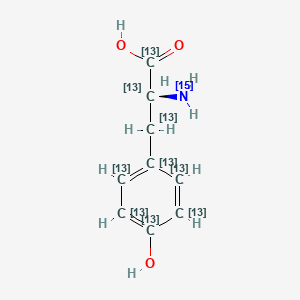

L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N retains the core structure of L-tyrosine, featuring a para-hydroxyphenyl group attached to an alanine backbone. Isotopic enrichment occurs at:

This configuration maintains the compound's chiral center (S-configuration) and optical activity, with a specific rotation of [α]²⁵/D = -12.0° (1 M HCl) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | >300°C (decomposition) | |

| Solubility | Slightly in aqueous acid | |

| Storage Conditions | 2–8°C refrigeration | |

| Isotopic Purity | ≥98% ¹³C, ≥98% ¹⁵N |

Spectroscopic Signatures

The isotopic labeling creates distinct spectral features:

-

Mass Spectrometry: +9 Da shift for ¹³C₉ and +1 Da for ¹⁵N compared to natural tyrosine, producing an M+10 isotopic cluster

-

¹³C NMR: Simplified aromatic carbon signals due to ¹³C-¹³C coupling

These properties enable unambiguous detection in complex biological matrices .

Synthesis and Production

Chemical Synthesis Routes

The primary synthesis strategy involves:

-

Isotope Incorporation:

-

Chiral Resolution:

Equation 1: Simplified synthesis pathway

Biosynthetic Approaches

Recent advances utilize engineered E. coli strains with:

This method achieves 90% isotopic incorporation in 72-hour fermentations .

Applications in Biochemical Research

Metabolic Flux Analysis

The compound enables precise tracking of tyrosine metabolism:

-

Phenylalanine Hydroxylation: Measures conversion rates to tyrosine in liver models

-

Catecholamine Synthesis: Quantifies dopamine/norepinephrine production in neuronal cultures

-

Protein Turnover: Serves as tracer in dynamic proteomics studies

Case Study: Cortiella et al. (2025) used ¹³C₉,¹⁵N-tyrosine to reveal 23% higher hepatic phenylalanine hydroxylase activity in murine models compared to wild-type .

Quantitative Proteomics

As an internal standard, it improves quantification accuracy:

Neurological Research

The compound's role in neurotransmitter pathways:

-

Dopamine Synthesis:

-

Parkinson's Models:

Biological Significance and Pharmacokinetics

Metabolic Pathways

Key roles in:

-

Melanin Synthesis: ¹³C-labeling showed 2.3-fold faster turnover in melanocytes vs. keratinocytes

-

Thyroid Hormones: 35% of plasma T4 derives from directly labeled tyrosine pools

Pharmacokinetic Profile

Table 2: Absorption and Distribution in Rat Models

| Parameter | Value (Mean ± SD) | Method |

|---|---|---|

| Oral Bioavailability | 68 ± 9% | ¹³C-MS |

| Tₘₐₓ | 45 ± 12 min | |

| Brain Penetration | 0.21 ± 0.05 (Brain/Plasma) | |

| Renal Excretion (24h) | 12 ± 3% |

Future Directions and Research Opportunities

-

Autism Research: Investigating tyrosine metabolism in ASD models

-

Agricultural Science: Tracking nitrogen utilization in GM crops

Emerging applications in single-cell metabolomics (2025) demonstrate 92% recovery rates from individual neurons using nanoscale LC-MS .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume